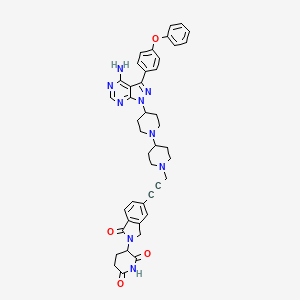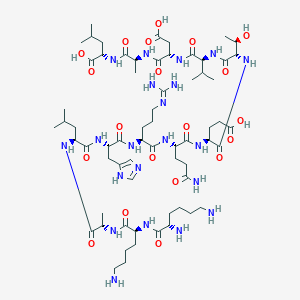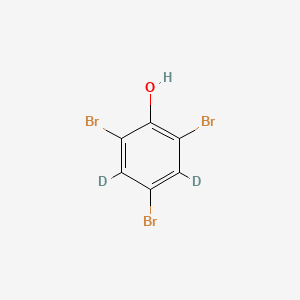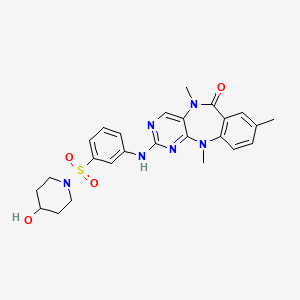
Ac-EEVVAC-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-EEVVAC-pNA is a chromogenic substrate used in continuous spectrophotometric assays of the hepatitis C virus NS3 protease. The sequence EEVVAC is derived from the 5A-5B cleavage junction of the hepatitis C virus polyprotein . This compound is primarily used in scientific research to study the activity of the hepatitis C virus NS3 protease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ac-EEVVAC-pNA is synthesized through solid-phase peptide synthesis. The sequence EEVVAC is assembled on a solid support, and the chromogenic group p-nitroaniline (pNA) is attached at the C-terminus. The peptide is then cleaved from the solid support and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ac-EEVVAC-pNA primarily undergoes hydrolysis reactions when acted upon by the hepatitis C virus NS3 protease. The protease cleaves the peptide bond between the amino acids in the sequence, releasing the chromogenic group p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of the hepatitis C virus NS3 protease and is conducted under physiological conditions (pH 7.4, 37°C). The reaction buffer often contains Tris-HCl, NaCl, and glycerol to maintain enzyme stability .
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
Aplicaciones Científicas De Investigación
Ac-EEVVAC-pNA is widely used in scientific research to study the activity of the hepatitis C virus NS3 protease. This enzyme is crucial for the replication of the hepatitis C virus, and inhibitors of this protease are potential therapeutic agents for treating hepatitis C infection . The chromogenic substrate this compound allows researchers to measure the protease activity in real-time, facilitating the screening of potential inhibitors .
Mecanismo De Acción
Ac-EEVVAC-pNA functions as a substrate for the hepatitis C virus NS3 protease. The enzyme recognizes the EEVVAC sequence and cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be monitored spectrophotometrically, providing a measure of the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds:
- Ac-DEVD-pNA: A chromogenic substrate for caspase-3, used in apoptosis research.
- Ac-YVAD-pNA: A chromogenic substrate for caspase-1, used in inflammation research.
- Ac-IETD-pNA: A chromogenic substrate for caspase-8, used in apoptosis research .
Uniqueness: Ac-EEVVAC-pNA is unique in its specificity for the hepatitis C virus NS3 protease, making it an essential tool for studying this enzyme’s activity and screening potential inhibitors. Its sequence is derived from the natural cleavage site within the hepatitis C virus polyprotein, ensuring high specificity and relevance to the viral replication process .
Propiedades
Fórmula molecular |
C34H50N8O13S |
|---|---|
Peso molecular |
810.9 g/mol |
Nombre IUPAC |
(4S)-4-acetamido-5-[[(2S)-4-carboxy-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)/t18-,22-,23-,24-,27-,28-/m0/s1 |
Clave InChI |
CXUUUZFVYSBDCT-YNTMFAKQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)


![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)



